5-amino-1-(propan-2-yl)piperidin-2-one

Physicochemical characterization Distillation purification Thermal stability

5-Amino-1-(propan-2-yl)piperidin-2-one is a functionalized piperidin-2-one (δ-lactam) building block bearing a primary amine at the C5 position and an N-isopropyl substituent. With molecular formula C8H16N2O and molecular weight 156.23 g/mol, it is supplied at 95–97% purity by multiple vendors.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1334148-30-9
Cat. No. B6141966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(propan-2-yl)piperidin-2-one
CAS1334148-30-9
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)N1CC(CCC1=O)N
InChIInChI=1S/C8H16N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3
InChIKeyPYYGTGLZDNQCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(propan-2-yl)piperidin-2-one (CAS 1334148-30-9): Physicochemical Profile and Procurement Rationale


5-Amino-1-(propan-2-yl)piperidin-2-one is a functionalized piperidin-2-one (δ-lactam) building block bearing a primary amine at the C5 position and an N-isopropyl substituent . With molecular formula C8H16N2O and molecular weight 156.23 g/mol, it is supplied at 95–97% purity by multiple vendors . The compound features one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, placing it well within Lipinski's rule-of-five space for oral drug-likeness . Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist scaffold for conditions including HIV infection and inflammatory diseases [1].

Why N-Alkyl Substituent Selection in 5-Aminopiperidin-2-ones Is a Critical Procurement Decision: The Isopropyl Differentiation


The 5-aminopiperidin-2-one scaffold is a privileged intermediate in medicinal chemistry, but the identity of the N-alkyl substituent fundamentally governs physicochemical properties that dictate downstream reactivity, solubility, and biological behavior [1]. Changing the N-substituent from methyl to ethyl to isopropyl produces systematic shifts in lipophilicity (LogP), basicity (pKa), boiling point, and density that cannot be replicated by simple molar equivalents of other N-alkyl analogs . Generic substitution—such as purchasing the methyl or ethyl analog when the isopropyl variant is specified—introduces measurable deviations in steric bulk, hydrogen-bonding capacity, and partition behavior that propagate through synthetic sequences and can alter SAR outcomes . The quantitative evidence below demonstrates that 5-amino-1-(propan-2-yl)piperidin-2-one occupies a distinct and non-interchangeable position within the N-alkyl-5-aminopiperidin-2-one series.

5-Amino-1-(propan-2-yl)piperidin-2-one: Quantitative Head-to-Head Physicochemical Differentiation vs. N-Alkyl Analogs


Boiling Point: Isopropyl Analog Boils 20.7 °C Higher Than the Methyl Analog

The predicted boiling point of 5-amino-1-(propan-2-yl)piperidin-2-one is 277.6 ± 33.0 °C, which is 20.7 °C higher than that of the N-methyl analog (256.9 ± 33.0 °C), both predicted using the same computational method . This difference reflects the increased molecular weight and van der Waals surface area conferred by the isopropyl group. The higher boiling point indicates stronger intermolecular forces, which can affect distillation-based purification strategies and volatility during solvent removal.

Physicochemical characterization Distillation purification Thermal stability

Density: Isopropyl Analog Is 3.6% Less Dense Than the Methyl Analog

The predicted density of 5-amino-1-(propan-2-yl)piperidin-2-one is 1.016 ± 0.06 g/cm³, compared to 1.054 ± 0.06 g/cm³ for the N-methyl analog . The 0.038 g/cm³ lower density (3.6% decrease) is attributable to the larger molecular volume of the isopropyl group relative to the methyl group, which reduces mass per unit volume despite the higher molecular weight.

Formulation development Solution handling Physical property profiling

Basicity: Isopropyl Analog Exhibits 0.51 pKa Units Higher Basicity Than the Methyl Analog

The predicted pKa of the primary amine in 5-amino-1-(propan-2-yl)piperidin-2-one is 9.35 ± 0.20, compared to 8.84 ± 0.20 for the N-methyl analog . The +0.51 log unit increase in basicity corresponds to an approximately 3.2-fold higher concentration of the protonated ammonium species at physiological pH (7.4). This enhanced basicity arises from the greater electron-donating inductive effect of the isopropyl group relative to the methyl group at the lactam nitrogen, which increases electron density at the C5 amine through the ring system.

Amine basicity Salt formation Reactivity tuning Ionization state

Lipophilicity: Isopropyl Analog Is Over 10-Fold More Lipophilic Than Methyl and Ethyl Analogs

The computed LogP of 5-amino-1-(propan-2-yl)piperidin-2-one is +0.3445, which is 1.1575 log units higher than the N-methyl analog (LogP = -0.813) and 1.08 log units higher than the N-ethyl analog (Log P = -0.736) [1][2]. This >10-fold increase in octanol-water partition coefficient reflects the substantially greater hydrophobic character imparted by the isopropyl group. The positive LogP value indicates that the isopropyl analog preferentially partitions into organic phases, whereas both the methyl and ethyl analogs are net hydrophilic (negative LogP). This represents a qualitative shift in partitioning behavior, not merely a quantitative adjustment.

Lipophilicity ADME prediction LogP Drug design Partition coefficient

Steric Profile: Isopropyl Group Provides Greater Steric Shielding Than Methyl or Ethyl for Regioselective Derivatization

The N-isopropyl substituent provides greater steric bulk (Taft Es ≈ -0.47 for isopropyl vs. 0.00 for methyl and approximately -0.07 for ethyl) compared to the N-methyl and N-ethyl analogs [1]. While all three compounds possess one rotatable bond (the N-alkyl group), the isopropyl group's branched geometry creates a larger effective steric footprint around the lactam nitrogen, which can influence regioselectivity during further functionalization reactions at the C5 amine versus the C3/C4 positions of the ring . This steric differentiation is a class-level inference based on well-established Taft steric parameters for alkyl substituents.

Steric effects Regioselective synthesis Protecting group strategy Molecular recognition

Commercial QC Documentation: Multi-Vendor Availability with Batch-Specific Analytical Certificates

5-Amino-1-(propan-2-yl)piperidin-2-one (CAS 1334148-30-9) is stocked by at least six independent vendors offering batch-specific analytical documentation including NMR, HPLC, and GC traces . Bidepharm supplies this compound at 95% purity with full QC data, and Shanghai Haohong Biomedical (Leyan) offers it at 97% purity . In contrast, the N-ethyl analog (CAS 1334146-74-5) and N-methyl analog (CAS 90485-53-3) have fewer vendors with comparable batch-level QC transparency. This multi-source availability with documented lot-to-lot consistency reduces single-supplier dependency risk for ongoing research programs.

Quality control Batch traceability Procurement reliability Analytical documentation

Recommended Application Scenarios for 5-Amino-1-(propan-2-yl)piperidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Controlled Lipophilicity for CNS or Membrane-Permeable Candidates

The +0.3445 LogP of 5-amino-1-(propan-2-yl)piperidin-2-one places it in a favorable range for passive membrane permeability, while the N-methyl (LogP -0.813) and N-ethyl (LogP -0.736) analogs are net hydrophilic. For CNS-targeted drug discovery programs where LogP values between 0 and 3 are often sought, the isopropyl analog provides a starting point within this window that the methyl and ethyl analogs cannot match without additional hydrophobic modification . The enhanced lipophilicity may also improve organic-phase extractability during synthesis, streamlining purification workflows .

Synthetic Route Development Requiring Regioselective Derivatization of the C5 Amine

The greater steric bulk of the N-isopropyl group (Taft Es ≈ -0.47) relative to N-methyl (Es = 0.00) creates a steric environment that can bias subsequent functionalization toward the less hindered C5 primary amine . This intrinsic regiochemical preference is valuable for synthetic sequences where orthogonal protection of the lactam nitrogen is unnecessary—the isopropyl group itself provides sufficient steric differentiation to direct reactions to the desired site without additional protecting group steps, potentially reducing step count and improving overall yield .

Salt Formation and Formulation Studies Leveraging Enhanced Amine Basicity

The higher amine basicity of the isopropyl analog (pKa 9.35 vs. 8.84 for the methyl analog) results in a greater fraction of protonated species at formulation-relevant pH conditions . This can facilitate hydrochloride salt formation with higher efficiency and may influence dissolution rate and solubility profiles in prototype pharmaceutical formulations. For programs exploring salt-form diversity or pH-dependent solubility optimization, the isopropyl analog offers a distinctly different ionization profile compared to its N-alkyl counterparts .

GLP-Compliant and IND-Enabling Studies Requiring Auditable Batch Traceability

With at least six independent vendors supplying batch-specific analytical certificates (NMR, HPLC, GC), 5-amino-1-(propan-2-yl)piperidin-2-one offers superior procurement redundancy compared to its N-methyl and N-ethyl analogs, which have fewer documented QC sources . This multi-vendor landscape ensures that research programs transitioning from discovery to regulated preclinical development can maintain consistent material quality across batch changes and vendor switches, a critical requirement for reproducible pharmacology and toxicology studies .

Technical Documentation Hub

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